N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. In
Mechanism Of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide has been found to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further study.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide. One direction is to further study its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, its mechanism of action could be further studied to optimize its use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide involves a multistep process that includes the reaction of 4-chlorobenzoyl chloride with 1H-pyrrole-1-acetic acid to form 4-chlorobenzoyl-1H-pyrrole-1-acetic acid. This intermediate is then reacted with 4-amino-1,2,3-triazole to form N-(2-(4-chlorobenzoyl)-1H-pyrrole-1-acetyl)-4-amino-1,2,3-triazole. The final step involves the reaction of N-(2-(4-chlorobenzoyl)-1H-pyrrole-1-acetyl)-4-amino-1,2,3-triazole with sodium hydride and acetyl chloride to form N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, with results showing a reduction in inflammation in animal models.
properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(11-19-8-3-4-9-19)16-7-10-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8-9H,7,10-11H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZWUJBWYKRNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.